N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-6-methylpyridazine-3-carboxamide
Description
N-(2-bicyclo[222]oct-5-enylmethyl)-6-methylpyridazine-3-carboxamide is a complex organic compound featuring a bicyclo[222]octene structure fused with a pyridazine ring
Properties
IUPAC Name |
N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-6-methylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-2-7-14(18-17-10)15(19)16-9-13-8-11-3-5-12(13)6-4-11/h2-3,5,7,11-13H,4,6,8-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTQSRBZUQMYTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C(=O)NCC2CC3CCC2C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-6-methylpyridazine-3-carboxamide typically involves multiple steps, including the Diels-Alder reaction and ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclo[2.2.2]octene core, followed by functionalization to introduce the pyridazine ring . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-6-methylpyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or alkenes .
Scientific Research Applications
N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-6-methylpyridazine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-6-methylpyridazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity . The pathways involved often depend on the specific application, such as inhibiting a particular enzyme in a biochemical pathway .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclo[2.2.2]octene derivatives and pyridazine-containing molecules . These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
What sets N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-6-methylpyridazine-3-carboxamide apart is its unique combination of the bicyclo[2.2.2]octene core with the pyridazine ring, which imparts distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
